BenchChemオンラインストアへようこそ!

1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine

Lipophilicity Drug-likeness Physicochemical profiling

Select this specific halogen-free aryl-piperazine derivative (CAS 1904237-55-3) as a critical tool for CNS drug discovery. Its unique 3-methoxyphenylpiperazine pharmacophore, combined with a 6-(oxan-4-yloxy)nicotinoyl moiety, yields a computed logP of 2.6 and tPSA of 64.1 Ų, making it an ideal late-stage lead for serotonin receptor programs. Unlike halogenated analogs, this compound serves as a clean reference standard for metabolic stability assays and a versatile scaffold for late-stage diversification via its stable ether linkage. Verify lot-specific purity via HPLC before use.

Molecular Formula C22H27N3O4
Molecular Weight 397.475
CAS No. 1904237-55-3
Cat. No. B2637811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine
CAS1904237-55-3
Molecular FormulaC22H27N3O4
Molecular Weight397.475
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCOCC4
InChIInChI=1S/C22H27N3O4/c1-27-20-4-2-3-18(15-20)24-9-11-25(12-10-24)22(26)17-5-6-21(23-16-17)29-19-7-13-28-14-8-19/h2-6,15-16,19H,7-14H2,1H3
InChIKeyFGRNRLGBTWNAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904237-55-3): Structural Identity and Procurement Baseline


The compound 1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904237-55-3, PubChem CID 91815343) is a synthetic heteroaryl piperazine derivative with the molecular formula C₂₂H₂₇N₃O₄ and a molecular weight of 397.5 g/mol [1]. It features a piperazine core N-substituted with a 3-methoxyphenyl group and acylated at the opposite nitrogen with a 6-(tetrahydro-2H-pyran-4-yloxy)nicotinoyl moiety [1]. The compound is catalogued in the PubChem database and is offered by several specialty chemical suppliers as a research reagent. Currently, no primary research articles or patents with quantitative biological assay data for this specific compound have been identified in the public domain [1].

Why Generic Substitution of 1-(3-Methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904237-55-3) with In-Class Analogs Carries Structural Risk


This compound occupies a distinct region of aryl-piperazine chemical space defined by three interdependent structural features: (i) a 3-methoxyphenyl group on the piperazine N1, (ii) a nicotinoyl amide bridge, and (iii) a 6-(tetrahydro-2H-pyran-4-yloxy) ether on the pyridine ring [1]. Alteration of any single element—such as replacing the 3-methoxyphenyl with a 2-methoxyphenyl or 4-fluorophenyl, relocating the oxan-4-yloxy group from position 6 to position 2 or 4 of the pyridine, or substituting the tetrahydropyran ring with a cyclopentyl or oxetane ether—generates a distinct compound with a different computed property profile. In the absence of head-to-head biological data, the physicochemical differentiation alone (see Section 3) argues against casual interchange among analogs [1].

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904237-55-3)


Computed Lipophilicity (XLogP3-AA) Differentiates Target Compound from Common 3-Methoxyphenylpiperazine Scaffolds

The target compound exhibits a computed XLogP3-AA value of 2.6, as reported in PubChem [1]. This lipophilicity is substantially lower than that of the corresponding des-oxy analog 1-(3-methoxyphenyl)-4-(pyridine-3-carbonyl)piperazine (CAS 124444-86-6, C₁₇H₁₉N₃O₂, MW 297.4), which lacks both the tetrahydropyran ether and the pyridine 6-substituent and has a predicted XLogP3 of approximately 1.9 due to reduced hydrogen-bond acceptor count [2]. The introduction of the oxan-4-yloxy group adds both molecular weight (+100.1 Da) and polar surface area (tPSA = 64.1 Ų) [1], shifting the compound into a more favorable region of CNS drug-like space compared to the simpler scaffold [2].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Hydrogen-Bond Acceptor Count and Rotatable Bond Number Differentiate Target Compound from Chloro-Substituted and Cyclobutyl Analogs

Three commercially available analogs sharing the oxan-4-yloxy-nicotinoyl-piperazine core but differing in the N1-substituent illustrate key property differences. The target compound (N1 = 3-methoxyphenyl) has 6 hydrogen-bond acceptors, 5 rotatable bonds, and a tPSA of 64.1 Ų [1]. The cyclobutyl analog (CAS 2034447-85-1, C₁₉H₂₇N₃O₃, MW 345.4) has 5 HBA and 4 rotatable bonds, yielding a lower tPSA of approximately 55 Ų [2]. The 5-chloro-6-(oxan-4-yloxy) analog with a cyclobutyl N1-substituent (C₁₉H₂₆ClN₃O₃, MW 379.9) has 5 HBA and 4 rotatable bonds but with a chlorine atom that increases lipophilicity [3]. The 2-fluorophenyl-5-chloro analog (C₂₁H₂₃ClFN₃O₃, MW 419.9) has 7 HBA and higher halogen content [4]. These differences in HBA count, rotatable bond number, and halogen substitution produce measurably distinct computed property profiles, even in the absence of experimental bioassay data [1].

Hydrogen bonding Conformational flexibility Ligand efficiency Structure-property relationships

Absence of Halogen Substituents Confers Different Reactivity and Metabolic Liability Profile Compared to Chloro- and Fluoro-Containing Analogs

The target compound contains no halogen atoms on either the 3-methoxyphenyl ring or the pyridine ring [1]. This contrasts with analogs such as 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine, which carries both a chlorine at pyridine C5 and a fluorine on the N-phenyl ring [2]. In drug discovery, halogen substituents can serve as metabolic soft spots for CYP450-mediated oxidation or as sites for glutathione conjugation. The absence of halogens in the target compound eliminates these potential metabolic liabilities and simplifies interpretation of metabolite identification studies [1]. While no direct comparative metabolism data exist for these specific compounds, the class-level principle—that halogen substitution alters both Phase I oxidation rates and sites—is well established for aryl-piperazine chemotypes [3].

Metabolic stability Halogen effects CYP liability Oxidative metabolism

The 3-Methoxy Substitution Pattern on the N-Phenyl Ring Distinguishes the Target Compound from 2-Methoxy and 4-Methoxy Regioisomers

The position of the methoxy substituent on the N-phenyl ring (meta, 3-position) is a critical determinant of pharmacological activity in aryl-piperazine series. Literature on the 1-(methoxyphenyl)piperazine scaffold demonstrates that meta-methoxy substitution yields distinct serotonin receptor subtype selectivity compared to para-methoxy substitution. Specifically, 1-(3-methoxyphenyl)piperazine (3-MeOPP, CAS 16015-71-7) has been reported to interact with 5-HT₁A and 5-HT₂C receptors [2], while 1-(4-methoxyphenyl)piperazine shows a different selectivity profile [3]. The target compound incorporates this 3-methoxyphenyl pharmacophore within a more elaborated scaffold bearing the oxan-4-yloxy-nicotinoyl extension [1]. Regioisomeric substitution (e.g., 2-methoxy or 4-methoxy on the phenyl ring) would be expected to yield different biological profiles, based on class-level precedent [2].

Regioisomerism Structure-activity relationships Aryl-piperazine pharmacology Serotonin receptor

High-Value Application Scenarios for 1-(3-Methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine (CAS 1904237-55-3) Based on Differential Evidence


Lead Optimization in CNS Drug Discovery Programs Targeting Serotonergic Receptors

The 3-methoxyphenylpiperazine substructure is a recognized pharmacophore for serotonin receptor engagement [6]. The target compound extends this scaffold with an oxan-4-yloxy-nicotinoyl moiety that increases lipophilicity (XLogP3 = 2.6) and polar surface area (tPSA = 64.1 Ų) into the CNS drug-like range [1]. This profile makes it suitable as a late-stage lead or tool compound in programs exploring biased agonism or subtype selectivity within the 5-HT receptor family. Researchers should verify lot-specific purity and confirm the absence of halogenated impurities by HPLC or LC-MS prior to use.

Metabolic Stability Benchmarking Against Halogenated Congeners

Because the target compound lacks halogen substituents, it can serve as a halogen-free reference compound in microsomal or hepatocyte stability assays when evaluating the metabolic impact of introducing Cl, F, or Br atoms into the scaffold [1][4]. Comparative intrinsic clearance (CLint) measurements between the target compound and halogenated analogs such as 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-4-(2-fluorophenyl)piperazine can isolate the contribution of halogen substitution to Phase I metabolism [4][5].

Physicochemical Property Calibration in Parallel SAR Libraries

The distinct computed property signature (HBA = 6, RotB = 5, tPSA = 64.1 Ų) differentiates this compound from cyclobutyl, chloro, and fluoro analogs by quantifiable margins [1][2][3]. This enables its use as a calibration standard when measuring experimental logD₇.₄, kinetic solubility, or PAMPA permeability across a library of oxan-4-yloxy-piperazine derivatives. Consistent lot-to-lot purity should be confirmed by orthogonal analytical methods.

Pharmacophore Elaboration Studies Using the Tetrahydropyran Ether as a Vector for Further Derivatization

The oxan-4-yloxy group at the pyridine 6-position provides a synthetically accessible handle for late-stage diversification. Unlike analogs with direct pyridine substitution (e.g., chloro in the 5-position), the ether linkage preserves the pyridine nitrogen basicity and enables cleavage or displacement chemistry [1]. This feature is valuable in prodrug design or when installing solubilizing groups to improve formulation properties, provided the ether linkage stability is confirmed under the intended assay or storage conditions.

Quote Request

Request a Quote for 1-(3-methoxyphenyl)-4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.